Product packaging for 2H-Benzo[7,8]fluoreno[1,2-b]oxirene(Cat. No.:CAS No. 246-62-8)

2H-Benzo[7,8]fluoreno[1,2-b]oxirene

Cat. No.: B13136109
CAS No.: 246-62-8
M. Wt: 230.26 g/mol
InChI Key: JTFNBOVUXWWTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-Benzo[7,8]fluoreno[1,2-b]oxirene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H10O and the CAS Registry Number 246-62-8 . As an oxirane-fused benzofluorene derivative, this compound is of significant interest in advanced chemical research and development. The benzofluorene core structure is recognized as an important biodynamic scaffold in medicinal chemistry, with derivatives demonstrating a range of pharmacological properties, including antitumor and antimicrobial activities . Researchers investigate such complex fused-ring systems for their potential in creating new pharmacophores and their utility in materials science, such as in the development of organic semiconductors and fluorescent materials . This product is provided for research purposes to support innovation in these fields. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10O B13136109 2H-Benzo[7,8]fluoreno[1,2-b]oxirene CAS No. 246-62-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

246-62-8

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

6-oxapentacyclo[8.8.0.02,8.05,7.011,16]octadeca-1(10),2,5(7),8,11,13,15,17-octaene

InChI

InChI=1S/C17H10O/c1-2-4-11-10(3-1)5-6-12-13-7-8-16-17(18-16)15(13)9-14(11)12/h1-7,9H,8H2

InChI Key

JTFNBOVUXWWTRL-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C3=C(C=C2C4=C1O4)C5=CC=CC=C5C=C3

Origin of Product

United States

Structural and Electronic Characterization of 2h Benzo 1 2 Fluoreno 1,2 B Oxirene

Molecular Architecture and Topography of the Benzoacs.orgontosight.aifluorene Framework

The table below summarizes some of the key properties of the parent 11H-Benzo[a]fluorene molecule, which provides a baseline for understanding the larger structure of 2H-Benzo acs.orgacs.orgfluoreno[1,2-b]oxirene.

PropertyValueReference
IUPAC Name 11H-Benzo[a]fluorene researchgate.net
Chemical Formula C₁₇H₁₂ mdpi.com
Molar Mass 216.277 g/mol researchgate.netmdpi.com
Melting Point 189.5 °C researchgate.net
Boiling Point 405 °C researchgate.net
Solubility in water 0.000045 g/L researchgate.net

Detailed Analysis of the Fused Oxirene (B85696) Moiety: Bonding and Geometry

The fusion of an oxirene ring to the benzo[a]fluorene framework introduces significant structural and electronic perturbations. Oxirene, a three-membered heterocyclic compound containing an oxygen atom, is inherently unstable due to extreme ring strain and its antiaromatic character. ontosight.ai The ideal bond angles for sp²-hybridized carbons are 120°, while the geometry of a three-membered ring forces these angles to be approximately 60°, leading to substantial angle strain.

The bonding within the oxirene ring is characterized by weak, strained C-C and C-O sigma bonds. The C-O bonds are polarized towards the highly electronegative oxygen atom. The presence of the double bond within this strained ring further contributes to its instability. When fused to the larger, rigid benzo[a]fluorene system, the strain of the oxirene ring is expected to be exacerbated.

Stereochemical Aspects: Isomerism and Chiral Properties

The introduction of the epoxide ring onto the planar benzo[a]fluorene backbone creates a chiral center. The oxygen atom can be situated either above or below the plane of the aromatic system, leading to the existence of enantiomers. These enantiomers are non-superimposable mirror images of each other. The resolution and characterization of such enantiomers of polycyclic aromatic hydrocarbon epoxides have been achieved using techniques like chiral stationary-phase high-performance liquid chromatography. acs.org

The specific stereochemistry of the epoxide can significantly influence the molecule's interaction with other chiral molecules, a factor of great importance in biological systems. The formation of specific enantiomers during the synthesis or metabolism of such compounds is often stereoselective. unicamp.br

Electronic Structure and Aromaticity of the Fused Polycyclic System

The electronic structure of 2H-Benzo acs.orgacs.orgfluoreno[1,2-b]oxirene is a complex interplay between the aromaticity of the large polycyclic system and the antiaromaticity of the small, fused ring.

Antiaromaticity and High Strain Energy of the Oxirene Ring

In stark contrast to the aromatic benzo[a]fluorene framework, the oxirene ring is considered antiaromatic. ontosight.ai According to Hückel's rule, a planar, cyclic, conjugated system with 4n π-electrons is antiaromatic and therefore highly unstable. The oxirene ring possesses 4 π-electrons (two from the double bond and two from the oxygen lone pair in a p-orbital), fitting the criteria for antiaromaticity. This electronic destabilization, combined with the immense ring strain, makes the isolated oxirene ring exceptionally reactive. ontosight.ai The fusion of this antiaromatic system to the larger aromatic framework creates a molecule with conflicting electronic demands, leading to unique reactivity patterns. The high strain energy of the oxirene ring is a significant contributor to its reactivity, as ring-opening reactions can relieve this strain.

Conformational Analysis of 2H-Benzoacs.orgontosight.aifluoreno[1,2-b]oxirene

The conformation of the epoxide ring relative to the plane of the aromatic system can be described as either syn or anti, depending on the orientation of the oxygen atom with respect to the bay-region. These different conformations can have distinct energy levels and reactivity. The interaction of the epoxide's oxygen with the π-system of the aromatic rings and with neighboring hydrogen atoms can lead to subtle conformational preferences. Computational modeling is a key tool for exploring the potential energy surface of such molecules and identifying the most stable conformations.

Synthetic Methodologies for 2h Benzo 1 2 Fluoreno 1,2 B Oxirene and Analogous Systems

Strategies for Constructing the Benzo[b]fluorene Core

The formation of the tetracyclic benzo[b]fluorene framework is a critical step in the synthesis of the target molecule. Various synthetic strategies have been developed, including photochemical methods, metal-catalyzed reactions, and cycloaddition approaches.

Photochemical Approaches to Benzo[b]fluorenes

Photochemical reactions offer a powerful and often direct route to complex molecular architectures. In the context of benzo[b]fluorene synthesis, photocyclization of stilbene-like molecules is a well-established method. organicreactions.orgresearchgate.net This process typically involves the irradiation of a cis-stilbene (B147466) derivative with ultraviolet (UV) light, leading to a reversible photocyclization to a transient dihydrophenanthrene intermediate. organicreactions.orgresearchgate.net This intermediate can then be oxidatively trapped to yield the corresponding phenanthrene (B1679779) or a related polycyclic aromatic system. organicreactions.orgresearchgate.net This strategy is a preferred method for synthesizing a wide array of polynuclear aromatic systems. organicreactions.orgresearchgate.net

A more recent development involves the direct photochemical conversion of alkynylated chalcones to substituted benzo[b]fluorenes. nih.govnih.govacs.org This transformation is notable for its efficiency, utilizing a high-power light-emitting diode (LED) that emits UV-A light to achieve rapid product formation, often within minutes. nih.govnih.govacs.org The scalability of this method has been demonstrated using continuous flow reactors, which also enhances reproducibility. nih.govacs.org Mechanistic studies, including deuteration experiments, suggest the involvement of a biradical species in this transformation. nih.govacs.org The reaction is initiated by the homolysis of the alkene's π-bond upon irradiation, forming a diradical that is then intercepted by the alkyne in a 5-exo-dig cyclization. nih.gov A subsequent 1,5-hydrogen atom transfer and radical recombination lead to the final benzo[b]fluorene product. nih.gov

Photochemical MethodStarting MaterialKey FeaturesRef.
PhotocyclizationStilbene derivativesUV light irradiation, formation of dihydrophenanthrene intermediate organicreactions.orgresearchgate.net
Direct ConversionAlkynylated chalconesUV-A LED, rapid reaction, scalable in flow reactors, proceeds via a biradical mechanism nih.govnih.govacs.org

Metal-Catalyzed Cyclizations and Rearrangements in Benzo[b]fluorene Synthesis

Metal-catalyzed reactions provide a versatile and efficient means to construct the benzo[b]fluorene skeleton. Various transition metals, including palladium, rhodium, and gold, have been successfully employed in these synthetic strategies.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for the construction of fused polycyclic systems. researchgate.netnih.gov One such method involves a three-step process starting with the palladium-catalyzed cross-coupling of a brominated PAH with cyclohexanone (B45756) to form an α-arylated ketone. researchgate.netnih.gov This intermediate is then converted to a vinyl triflate and subsequently cyclized via a palladium-catalyzed intramolecular arene-vinyl triflate coupling to yield a "tetrahydroindenoannulated" PAH. researchgate.netnih.gov Another palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes has been developed for the synthesis of benzo[a]fluorene derivatives, proceeding through a sequence of oxidative addition, insertion, C-H activation, and reductive elimination. nih.govacs.org

Rhodium catalysis has also been utilized in the synthesis of fluorene (B118485) and benzofluorene derivatives. researchgate.net A convergent approach involves a rhodium-catalyzed "stitching reaction" followed by alkene isomerization, which proceeds under mild conditions. researchgate.net

Gold-catalyzed reactions have emerged as a powerful tool for C-C bond formation. ucm.es A one-pot, atom-economical synthesis of benzo[b]fluorenes from aldehydes, alkynes, and amines has been developed using a gold-catalyzed A³-coupling/formal [4+2] thermal cyclization sequence. rsc.org This reaction is highly efficient, with water as the only byproduct, and allows for the simultaneous formation of three new carbon-carbon bonds. rsc.org

CatalystReaction TypeKey FeaturesRef.
PalladiumCross-coupling/AnnulationMulti-step process, forms tetrahydroindenoannulated PAHs researchgate.netnih.gov
PalladiumCascade CyclizationStarts from 5-(2-bromophenyl)pent-3-en-1-ynes to form benzo[a]fluorenes nih.govacs.org
RhodiumStitching Reaction/IsomerizationConvergent synthesis of fluorene derivatives under mild conditions researchgate.net
GoldA³-Coupling/CyclizationOne-pot synthesis from aldehydes, alkynes, and amines, atom-economical rsc.org

Diels-Alder Reactions and Annulation Strategies for Fused Polycycles

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the construction of six-membered rings and has been instrumental in the synthesis of complex polycyclic frameworks. mdpi.comnih.govlibretexts.orglibretexts.org This reaction, occurring between a conjugated diene and a dienophile, is known for its high regioselectivity and stereospecificity. mdpi.comlibretexts.org

In the context of benzo[b]fluorene synthesis, a benzo acs.orgradialene derivative has been synthesized and utilized as a diene in Diels-Alder reactions to prepare highly functionalized fluorenes and benzo[b]fluorenes in a chemo- and stereocontrolled manner. nih.gov Another strategy involves the thermal cyclization of 1-[2-(arylethynyl)phenyl]-3-trimethylsilylpropynones, which can lead to a mixture of benzo[b]fluorenones and benzo[c]fluorenones. nih.gov The product ratio can be controlled by the electronic and steric properties of the substituents. nih.gov

Annulation strategies, which involve the fusion of a new ring onto an existing molecular framework, are also crucial for building up complex PAHs. researchgate.netnih.gov An efficient three-step annulation process has been developed that relies on the reaction of an aryllithium derivative of a PAH with cyclohexene (B86901) oxide, followed by oxidation, cyclodehydration, and aromatization to fuse an indeno ring. researchgate.net

Reaction TypeKey FeaturesApplicationRef.
Diels-Alder[4+2] CycloadditionForms six-membered rings with high control over stereochemistry and regiochemistry. mdpi.comnih.govlibretexts.orglibretexts.org
Diels-AlderBenzo acs.orgradialene as dieneChemo- and stereocontrolled synthesis of functionalized fluorenes and benzo[b]fluorenes. nih.gov
AnnulationIndeno ring fusionThree-step process involving an aryllithium derivative and cyclohexene oxide. researchgate.net

Formation of the Oxirene (B85696) Ring System

Once the benzo[b]fluorene core is constructed, the final step in the synthesis of 2H-Benzo nih.govmdpi.comfluoreno[1,2-b]oxirene is the formation of the oxirene (epoxide) ring. This is typically achieved through epoxidation reactions.

Epoxidation Reactions in Fused Polycyclic Systems

Epoxidation of the double bonds in polycyclic aromatic hydrocarbons is a key metabolic activation step for many of these compounds, but it can also be a synthetically useful transformation. nih.gov The formation of an epoxide ring can be achieved using various oxidizing agents. mdpi.comresearchgate.net For instance, catalytic oxidation using an iron porphyrin catalyst and hydrogen peroxide in ethanol (B145695) has been shown to selectively epoxidize aromatic rings under mild and environmentally friendly conditions. mdpi.com This biomimetic approach suggests a direct epoxidation of the aromatic π-system. mdpi.com

The stability of the resulting epoxide can be influenced by the structure of the PAH. nih.gov For example, in "bay-region" diol epoxides, the conformation of the saturated benzo-ring plays a significant role in determining the epoxide's stability. nih.gov In contrast, "fjord-region" PAHs, which have a sterically hindered region, can also undergo epoxidation. nih.govnih.govresearchgate.netunf.edu

Stereoselective Epoxidation Techniques for Control of Oxirene Configuration

Controlling the stereochemistry of the newly formed oxirene ring is often a critical aspect of the synthesis. Stereoselective epoxidation can be influenced by the reagents used and the inherent stereochemistry of the substrate.

In biological systems, enzymes like cytochromes P450 exhibit high stereoselectivity in the epoxidation of PAHs. acs.orgnih.gov For example, various P450 isoforms preferentially produce major K-region S,R-epoxides for several PAHs. acs.orgnih.gov This enzymatic selectivity is a key determinant in the stereochemical outcome of PAH metabolism. acs.orgnih.gov

In chemical synthesis, stereoselectivity can be achieved through various methods. For instance, the Prileschajew epoxidation using meta-chloroperoxybenzoic acid (mCPBA) can exhibit regioselectivity and diastereoselectivity, influenced by steric hindrance within the substrate molecule. nih.gov In one example, the epoxidation of a complex natural product derivative was regioselective and resulted in a diastereomeric mixture, where the stereoselectivity was attributed to the steric hindrance of an axial methyl group. nih.gov

Isolation and Purification Techniques for Reactive Intermediates and Products

The isolation and purification of highly reactive intermediates and the final product, 2H-Benzo rsc.orgacs.orgfluoreno[1,2-b]oxirene, are anticipated to be major hurdles in its synthesis. The high degree of ring strain in the oxirene moiety fused to the aromatic system renders the molecule susceptible to rapid decomposition or rearrangement. Therefore, specialized techniques are required to handle these transient species.

For the purification of PAHs and their derivatives, a combination of chromatographic and extraction methods is typically employed. mdpi.comnih.gov These general techniques would need to be adapted for the instability of the target oxirene.

Chromatographic Methods:

Low-Temperature Column Chromatography: To minimize thermal decomposition, purification would likely need to be performed at low temperatures. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase could be employed, with a carefully selected eluent system of low polarity to prevent ring-opening of the epoxide. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times, which can be advantageous for isolating unstable compounds. mdpi.com A reversed-phase HPLC setup with a suitable stationary phase and a mobile phase gradient could potentially be used for the purification of the target molecule and its precursors. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the reaction and for the initial separation of components in a mixture. researchgate.net It can help in optimizing the conditions for larger-scale chromatographic purification.

Extraction and Other Techniques:

Solvent Extraction: Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in immiscible solvents. nih.govresearchgate.net This could be used as an initial purification step to remove impurities from the reaction mixture.

Matrix Isolation: For the characterization of extremely reactive species like oxirenes, matrix isolation is a powerful technique. This involves trapping the molecule in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures. This method would allow for spectroscopic studies (e.g., IR, UV-Vis) of the isolated molecule, but it is not a preparative-scale purification method.

In Situ Trapping: Given the likely high reactivity of 2H-Benzo rsc.orgacs.orgfluoreno[1,2-b]oxirene, another strategy would be to trap it in situ with a suitable reagent. This would not allow for the isolation of the oxirene itself but would confirm its formation through the characterization of the resulting adduct.

Challenges in the Synthesis of Highly Strained Fused Oxirene-PAH Compounds

The synthesis of polycyclic aromatic hydrocarbons fused with a highly strained oxirene ring, such as 2H-Benzo rsc.orgacs.orgfluoreno[1,2-b]oxirene, is fraught with significant challenges stemming from the inherent structural and electronic properties of these molecules.

High Ring Strain: The three-membered oxirene ring possesses a substantial amount of ring strain due to the acute bond angles. Fusing this strained ring to the rigid, planar structure of a benzo[a]fluorene further exacerbates this strain. This high level of strain makes the molecule thermodynamically unstable and prone to ring-opening reactions. The synthesis of other strained fused-ring systems, such as metallaaromatics, has highlighted the difficulties associated with managing ring strain during synthesis. nih.gov

Reactivity and Instability: The high reactivity of the oxirene ring is a major obstacle. The epoxide is susceptible to attack by both nucleophiles and electrophiles, leading to a variety of ring-opened products. The electron-rich PAH backbone can also influence the reactivity of the oxirene, potentially facilitating decomposition pathways. The challenges in handling reactive intermediates are well-documented in synthetic chemistry.

Competing Reaction Pathways: During the synthesis, particularly in the epoxidation step, there is a high probability of competing side reactions. The electron-rich nature of the benzo[a]fluorene can lead to electrophilic attack at other positions on the aromatic rings, not just the desired 9,10-double bond. Over-oxidation to form other oxygenated products is also a significant concern.

Characterization Difficulties: The inherent instability of the target compound makes its full characterization challenging. Standard analytical techniques may need to be adapted (e.g., low-temperature NMR) or specialized methods like matrix isolation spectroscopy employed to obtain structural information before the molecule decomposes.

The successful synthesis and isolation of 2H-Benzo rsc.orgacs.orgfluoreno[1,2-b]oxirene would represent a significant achievement in the chemistry of strained heterocyclic compounds and would provide valuable insights into the properties and reactivity of these fascinating molecular architectures.

Chemical Reactivity of 2h Benzo 1 2 Fluoreno 1,2 B Oxirene

Oxirene (B85696) Ring-Opening Reactions

The high ring strain of the oxirene moiety in compounds like 2H-Benzo oregonstate.educanterbury.ac.nzfluoreno[1,2-b]oxirene makes it susceptible to ring-opening reactions. mdpi.com This process alleviates the strain and is the primary pathway for the chemical transformation of these epoxides. The specific mechanisms and the resulting regioselectivity are highly dependent on the reaction conditions, particularly the nature of the attacking species.

Nucleophilic Ring Opening Mechanisms and Regioselectivity

Under neutral or basic conditions, the ring-opening of an epoxide proceeds via a nucleophilic substitution (S\textsubscript{N}2) mechanism. libretexts.orgmasterorganicchemistry.com This reaction involves a direct attack by a strong nucleophile on one of the electrophilic carbon atoms of the epoxide ring. The potency of the nucleophile is critical, as a poor leaving group, an alkoxide anion, is generated. libretexts.org Consequently, strong nucleophiles such as hydroxides, alkoxides, Grignard reagents, or organolithium compounds are typically required. masterorganicchemistry.comchemistrysteps.com

The reaction is characterized by a backside attack, which leads to an inversion of stereochemistry at the site of attack, resulting in products where the nucleophile and the newly formed hydroxyl group are in a trans configuration. chemistrysteps.comyoutube.com

The regioselectivity of nucleophilic attack on an unsymmetrical epoxide is governed by a combination of steric and electronic factors. chemistrysteps.com

Steric Factors : In reactions with strong nucleophiles under basic or neutral conditions, steric hindrance is the dominant factor. masterorganicchemistry.comresearchgate.net The nucleophile preferentially attacks the less sterically hindered (less substituted) carbon atom, as this position is more accessible. chemistrysteps.comchemistrysteps.comyoutube.com This is a hallmark of the S\textsubscript{N}2 mechanism. masterorganicchemistry.com

Electronic Factors : The oxygen atom in the epoxide ring is more electronegative than carbon, drawing electron density away and inducing a partial positive charge on the adjacent carbon atoms. chemistrysteps.com While alkyl groups can stabilize this partial positive charge through induction, making the more substituted carbon electronically more electrophilic, this effect is secondary to steric considerations when strong nucleophiles are used. oregonstate.edu

ConditionNucleophile TypeDominant FactorSite of AttackMechanism
Basic / NeutralStrong (e.g., RO⁻, RMgX)StericLess Substituted CarbonSN2
AcidicWeak (e.g., H₂O, ROH)ElectronicMore Substituted CarbonSN1-like / Borderline SN2

The introduction of fluorine atoms into the molecular structure can significantly alter the reactivity and regioselectivity of the epoxide ring-opening.

Enhanced Reactivity : The strong electron-withdrawing nature of fluorine can increase the electrophilicity of the epoxide carbons, making the ring more susceptible to nucleophilic attack. nih.gov This effect is due to the lowering of the LUMO energy level of the molecule. nih.gov

Abnormal Regioselectivity : While steric effects typically direct nucleophiles to the less substituted carbon, studies on perfluorinated epoxides like hexafluoropropylene oxide (HFPO) have revealed an exception to this rule. In HFPO, nucleophilic attack occurs preferentially at the more sterically hindered carbon. mdpi.com Density functional theory (DFT) calculations suggest this unusual regioselectivity arises from electronic factors. Specifically, a negative hyperconjugation effect between a lone pair on the epoxide oxygen and the antibonding orbital of the C-F bond significantly strengthens the C(α)-O bond (the less substituted side), making the C(β)-O bond (the more substituted side) comparatively weaker and more prone to cleavage. mdpi.com

Fluoride (B91410) as a Nucleophile : Fluoride ions are effective nucleophiles for epoxide ring-opening, providing a route to synthesize fluorohydrins, which are valuable in medicinal chemistry. semanticscholar.org Reagents like tetrabutylammonium (B224687) fluoride (TBAF) serve as a source of nucleophilic fluoride for these transformations. semanticscholar.org The regioselectivity of fluoride attack can be influenced by the reaction conditions and the specific fluorinating agent used. nih.gov

Fluorinated EpoxideNucleophileObserved Site of AttackPrimary RationaleReference
Hexafluoropropylene Oxide (HFPO)Various NucleophilesMore hindered (CF₃-substituted) carbonElectronic (Negative Hyperconjugation) mdpi.com
Ethyl 4,4,4-trifluoro-2,3-epoxybutanoateVarious NucleophilesCarbon α to the ester (less hindered)SN2 Mechanism nih.gov
Sterically Hindered Steroidal Epoxides[¹⁸F]FeF speciesMore substituted carbonAcidic Conditions (SN1-like) nih.gov

Electrophilic Ring Opening Mechanisms and Regioselectivity

Under acidic conditions, the mechanism of epoxide ring-opening changes significantly. The reaction is initiated by an electrophile, typically a proton from a Brønsted acid or a Lewis acid, which activates the epoxide. masterorganicchemistry.comacs.org This activation allows even weak nucleophiles, such as water or alcohols, to open the ring under mild conditions. libretexts.orgpressbooks.pub

Brønsted Acid Catalysis : In the presence of an acid, the epoxide oxygen is first protonated, converting the hydroxyl group into a much better leaving group. masterorganicchemistry.comopenochem.org This protonation weakens the C-O bonds and facilitates nucleophilic attack. The reaction proceeds through a transition state that has considerable S\textsubscript{N}1 character. pressbooks.pub Positive charge builds up on the carbon atom that can best stabilize it (tertiary > secondary > primary). oregonstate.edumasterorganicchemistry.com Consequently, the nucleophile preferentially attacks the more substituted carbon atom. chemistrysteps.commasterorganicchemistry.compressbooks.pub The attack still occurs from the backside, resulting in a trans product. pressbooks.pub

Lewis Acid Activation : Lewis acids, such as boron trifluoride (BF₃·Et₂O) or tin-containing zeolites (Sn-Beta), can also catalyze ring-opening. ucdavis.eduacs.orgresearchgate.net The Lewis acid coordinates with the lone pair of electrons on the epoxide oxygen, which polarizes the C-O bonds and increases the electrophilicity of the ring carbons, similar to protonation. acs.orgacs.org The subsequent nucleophilic attack also typically occurs at the more substituted position. ucdavis.edu The reactivity and regioselectivity can be tuned by the choice of the Lewis acid and its support material. ucdavis.eduresearchgate.net

Catalyst TypeExample CatalystActivation StepRegioselectivity (Unsymmetrical Epoxide)
Brønsted AcidH₂SO₄, HBrProtonation of epoxide oxygenAttack at the more substituted carbon
Lewis AcidBF₃·Et₂O, Sn-Beta, LiClO₄Coordination to epoxide oxygenAttack at the more substituted carbon

The regiochemical outcome of electrophilic ring-opening is critically dependent on the protonation state of the epoxide and the presence of other functional groups.

Protonation State : The initial protonation of the epoxide is the key determining step in the acid-catalyzed mechanism. researchgate.netmasterorganicchemistry.com The formation of the oxonium ion intermediate leads to a transition state where the C-O bond to the more substituted carbon is longer and weaker, and this carbon bears a greater degree of partial positive charge. researchgate.netmasterorganicchemistry.com This electronic preference for carbocation stability at the more substituted position overrides the steric hindrance, directing the nucleophile to this site. oregonstate.edu

Influence of Heteroatoms : Neighboring heteroatoms with lone pairs of electrons (e.g., oxygen in a hydroxyl group) can influence the reaction through intramolecular nucleophilic attack, leading to cyclic products. canterbury.ac.nz The regioselectivity of such reactions is dictated by the ability of the internal nucleophile to access the backside of the epoxide carbons and the thermodynamic stability of the resulting ring (e.g., 5- or 6-membered rings are favored). canterbury.ac.nz The presence and position of heteroatoms can thus provide an additional layer of regiochemical control. documentsdelivered.comresearchgate.net

Cascade Cyclization Reactions Involving Oxirene Ring Opening in Fused Polycyclic Systems

The oxirene ring on the fused polycyclic system of 2H-Benzo researchgate.netrsc.orgfluoreno[1,2-b]oxirene is a site of high reactivity. Its opening can initiate a series of subsequent reactions, often in a cascade fashion, leading to complex molecular architectures. While specific studies on this exact molecule are not detailed in the provided search results, the behavior of arene oxides in other polycyclic aromatic hydrocarbons (PAHs) provides a strong model for its expected reactivity.

Arene oxides, particularly those in the "K-region" like the one in 2H-Benzo researchgate.netrsc.orgfluoreno[1,2-b]oxirene, are key intermediates in the metabolic activation of PAHs. The opening of the epoxide ring is a critical step that can lead to the formation of diol epoxides, which are known to form covalent adducts with DNA. nih.gov Ring-opening can be catalyzed by acids or proceed via enzymatic pathways.

In synthetic chemistry, the controlled opening of such epoxide rings can be a powerful tool. For instance, palladium-promoted cascade cyclizations are used to synthesize benzo[a]fluorene derivatives from precursors containing a bromo-aryl group and an enyne moiety. acs.org These reactions proceed through a sequence of steps including oxidative addition, insertion, and C-H activation. acs.org Similarly, the oxirene ring of 2H-Benzo researchgate.netrsc.orgfluoreno[1,2-b]oxirene could serve as an electrophilic site, enabling intramolecular or intermolecular cascade reactions to build more complex, fused heterocyclic or polycyclic structures. Ring-closing reactions are a significant method for synthesizing various PAHs with unique optoelectronic properties. rsc.org

Reactions of the Benzo[b]fluorene Backbone

The aromatic backbone of the molecule retains the characteristic reactivity of benzo[b]fluorene, undergoing electrophilic substitutions and radical-mediated transformations.

The extended π-system of the benzo[b]fluorene scaffold is susceptible to electrophilic attack. The positions for substitution are dictated by the electronic effects of the fused rings and the directing influence of existing substituents. Studies on substituted benzo[b]fluorenes have shown that they can be effectively derivatized through common electrophilic aromatic substitution reactions. acs.org For example, bromination and nitration reactions can introduce functional groups onto the aromatic rings, providing routes to a diverse set of derivatives. acs.org The reactivity of the fluorene (B118485) core itself is influenced by the strain in the bridging ring, which affects the relative reactivity of positions ortho and para to the bridging group. rsc.org

Table 1: Examples of Electrophilic Aromatic Substitution on Benzo[b]fluorene Derivatives

Reaction Reagents Product Type Reference
Bromination N-Bromosuccinimide (NBS) Bromo-benzo[b]fluorenes acs.org
Nitration Nitrating agents Nitro-benzo[b]fluorenes acs.org

This table is generated based on derivatization reactions performed on substituted benzo[b]fluorenes.

The benzo[b]fluorene system can participate in reactions involving radical intermediates. For instance, high-temperature radical processes have been utilized in the synthesis of the benzo[b]fluorene scaffold. acs.orgnih.gov The presence of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been shown to inhibit photochemical reactions that form benzo[b]fluorenes, confirming the involvement of radical species. acs.orgnih.gov

Oxidative transformations are also a key aspect of its chemistry. The enzymatic oxidation of the parent compound, fluorene, by naphthalene (B1677914) dioxygenase yields products such as (+)-(3S,4R)-cis-3,4-dihydroxy-3,4-dihydrofluorene and 9-fluorenol. nih.govresearchgate.net This indicates that the aromatic rings are susceptible to oxidative attack, a process that proceeds via an initial epoxide intermediate. Aerobic oxidation can also occur at the benzylic site (C9 position of the fluorene core) under basic conditions, leading to the formation of ketone products (fluorenones). acs.org

Photochemical Transformations and Stability

Polycyclic aromatic hydrocarbons and their derivatives often exhibit significant photochemical activity. The stability and transformations of 2H-Benzo researchgate.netrsc.orgfluoreno[1,2-b]oxirene under irradiation are critical to understanding its environmental fate and potential applications in photochemistry.

PAHs can be degraded through photooxidation, a process involving solar radiation and oxygen that produces a variety of oxygenated compounds including epoxides, phenols, and quinones. researchgate.net However, the efficiency of these phototransformations can be significantly lower in hydrophobic media compared to aqueous systems. researchgate.net The structure of the PAH, including the number and arrangement of fused rings, heavily influences the photochemical reaction pathways. nih.gov

Conversely, photochemical reactions can be harnessed for synthesis. A direct photochemical conversion of alkynylated chalcones using ultraviolet A (UV-A) light provides a rapid and efficient route to substituted benzo[b]fluorenes. acs.orgnih.gov This transformation proceeds through a proposed biradical species. nih.gov The stability of 2H-Benzo researchgate.netrsc.orgfluoreno[1,2-b]oxirene itself under UV irradiation would depend on the competition between pathways leading to oxirene ring-opening and reactions on the aromatic backbone.

Thermal Stability and Decomposition Pathways of the Fused Oxirene

The thermal stability of 2H-Benzo researchgate.netrsc.orgfluoreno[1,2-b]oxirene is a crucial property, particularly for its potential use in materials science or high-temperature chemical processes. While specific data for this molecule is unavailable, the behavior of related compounds provides insight. The parent aromatic hydrocarbon, 11H-Benzo[a]fluorene, is reported to emit acrid smoke and irritating vapors when heated to decomposition. nih.gov

Spectroscopic Characterization of 2h Benzo 1 2 Fluoreno 1,2 B Oxirene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No specific ¹H NMR spectral data, such as chemical shifts (δ) and coupling constants (J), for 2H-Benzo isotope.comcpachem.comfluoreno[1,2-b]oxirene could be located. This information would be crucial for determining the number and connectivity of hydrogen atoms in the molecule, particularly for assigning the protons on the oxirene (B85696) ring and the complex aromatic framework.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, ¹³C NMR data for 2H-Benzo isotope.comcpachem.comfluoreno[1,2-b]oxirene, which would identify the chemical environment of each carbon atom, is not available in the searched literature. This would be essential for confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques for Structural Elucidation

Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in confirming the complete chemical structure. However, no studies employing these methods for the structural elucidation of 2H-Benzo isotope.comcpachem.comfluoreno[1,2-b]oxirene were found.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic absorption of infrared radiation. While the IR spectrum of the parent hydrocarbon, 11H-Benzo[a]fluorene, is documented, the specific IR absorption frequencies for the epoxide functional group and the rest of the 2H-Benzo isotope.comcpachem.comfluoreno[1,2-b]oxirene molecule are not available. This data would be key to confirming the presence of the oxirene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information on the molecular weight and the fragmentation pattern of a molecule. Based on its molecular formula (C₁₇H₁₀O), the exact mass of 2H-Benzo isotope.comcpachem.comfluoreno[1,2-b]oxirene can be calculated. However, no experimental mass spectrometry data, including the molecular ion peak (M+) and the characteristic fragmentation pattern, could be found to confirm this and to provide structural clues.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. There are no published crystal structure reports for 2H-Benzo isotope.comcpachem.comfluoreno[1,2-b]oxirene. Such a study would provide definitive proof of its structure, including bond lengths, bond angles, and stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

No specific data is available in the searched scientific literature for the UV-Vis absorption and fluorescence properties of 2H-Benzo uu.nlnist.govfluoreno[1,2-b]oxirene.

Table 1: UV-Vis Absorption Data for 2H-Benzo uu.nlnist.govfluoreno[1,2-b]oxirene

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Data Not AvailableData Not AvailableData Not Available

Table 2: Fluorescence Properties of 2H-Benzo uu.nlnist.govfluoreno[1,2-b]oxirene

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Theoretical and Computational Studies of 2h Benzo 1 2 Fluoreno 1,2 B Oxirene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, stability, and reactivity of complex molecules like 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene. These methods allow for the investigation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary method for computational studies of PAHs and their derivatives due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net DFT calculations can provide detailed information about the ground state properties of 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene.

Key Applications of DFT:

Geometric Structure Optimization: DFT can be used to determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. For a complex, strained structure like a fluorene (B118485) fused with an oxirene (B85696) ring, accurate geometric parameters are fundamental for understanding its properties.

Electronic Properties: DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) analysis, a feature of DFT studies, can visually represent these reactive sites. nih.gov

Thermodynamic Stability: The total electronic energy calculated by DFT can be used to assess the relative stability of 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene compared to its isomers or related compounds. This is particularly important for understanding the energetics of its formation from the parent PAH.

Aromaticity: Metrics such as Nucleus-Independent Chemical Shift (NICS) can be calculated using DFT to quantify the aromaticity of the different rings within the molecule. nih.gov The presence of the oxirene ring is expected to influence the aromatic character of the adjacent benzene (B151609) and fluorene moieties.

A comparative DFT study on bay-region and non-bay-region diol epoxides of various PAHs has shown that the epoxide sites in the bay-region are significantly more reactive. nih.gov This increased reactivity was attributed to both the electronic properties of the epoxide and the greater thermodynamic stability of the resulting carbocation upon ring opening. nih.gov Similar principles would apply to 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene, where the oxirene is located in a sterically hindered region.

Ab Initio Methods for High-Energy States and Reaction Pathways

While DFT is excellent for ground state properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are often more suitable for studying high-energy states and reaction pathways.

Applications of Ab Initio Methods:

Excited States: Methods like Configuration Interaction (CI) and Coupled Cluster (CC) theory can provide accurate descriptions of electronically excited states. This is important for understanding the photochemistry of 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene, as PAHs are known to be photochemically active.

Reaction Barriers: Ab initio calculations are crucial for accurately determining the activation energies of chemical reactions, such as the ring-opening of the oxirene. A study on the ring-opening of singlet oxirane using methods like two-configuration self-consistent field (TCSCF) and configuration interaction with single and double excitations (CISD) has detailed the complex potential energy surface and identified the transition states involved. osti.gov

Non-Covalent Interactions: High-level ab initio methods are adept at describing weak interactions, such as van der Waals forces and π-π stacking, which can be important in the interaction of 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene with other molecules, including biological macromolecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel or transient species like 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene.

Predicted Spectroscopic Data:

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is invaluable for confirming the structure of a synthesized compound or for identifying isomers. For complex PAHs, theoretical predictions can help in assigning the crowded signals in the aromatic region of the experimental spectrum. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene. The characteristic vibrational modes of the oxirene ring and the fluorene backbone can be identified, providing a spectroscopic signature for the molecule. These calculations are also used to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

The accuracy of predicted spectroscopic parameters can be enhanced by considering solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. schrodinger.com

Modeling of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene is key to predicting its biological activity and environmental fate. Computational modeling provides a window into the fleeting transition states and reactive intermediates that govern these transformations.

Investigation of Oxirene Ring Opening Pathways

The opening of the strained oxirene ring is a critical step in the reactivity of 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene. Computational studies can map out the potential energy surface for this process, identifying the most likely pathways and the associated energy barriers.

Key Aspects of Ring Opening:

Transition State Structures: By searching for saddle points on the potential energy surface, the geometry of the transition state for ring opening can be determined. This provides insight into the structural changes required for the reaction to occur.

Activation Energies: The energy difference between the reactant (the closed oxirene) and the transition state gives the activation energy, which determines the rate of the reaction. Theoretical studies on simple oxiranes have shown that the ring-opening can proceed through different pathways, including conrotatory and disrotatory motions of the substituents. osti.gov

Analysis of Radical Intermediates in Transformations

In addition to ionic pathways, radical mechanisms can also play a role in the transformations of PAH derivatives. Computational studies can be used to investigate the formation and reactivity of radical intermediates.

Insights from Radical Modeling:

Spin Density Distribution: For radical species, computational methods can calculate the spin density distribution, which indicates where the unpaired electron is most likely to be found. This is crucial for predicting the sites of subsequent reactions.

Reaction Energetics: The energetics of reactions involving radical intermediates, such as hydrogen abstraction or addition to double bonds, can be calculated to determine the feasibility of these pathways. Studies on the reactions of PAH radical cations with nucleophiles have shown that the fragmentation patterns are highly isomer-specific, providing a potential avenue for their identification. nih.gov

Polymerization and Soot Formation: Theoretical investigations into PAH polymerization have explored the role of radical species in the growth of larger aromatic systems, which is relevant to soot formation. nih.gov While not directly related to the biological activity of 2H-Benzo researchgate.netnih.govfluoreno[1,2-b]oxirene, these studies highlight the importance of radical intermediates in the broader context of PAH chemistry.

Computational Assessment of Molecular Strain and Aromaticity Indices (e.g., NICS, MCI)

The unique structure of 2H-Benzo researchgate.netelsevierpure.comfluoreno[1,2-b]oxirene, with its fused ring system and an epoxide ring situated in a crowded fjord region, results in significant molecular strain and a complex distribution of aromaticity. Computational studies are essential to quantify these properties, which are critical determinants of the molecule's chemical reactivity and potential carcinogenicity.

Molecular Strain: The fusion of the benzo ring to the fluorene backbone at the researchgate.netelsevierpure.com position, combined with the oxirene (epoxide) ring, forces the polycyclic system to deviate from planarity. This deviation from an ideal flat structure induces ring strain. Density Functional Theory (DFT) is a common computational method used to study such systems. conicet.gov.ar Calculations on similar fjord-region PAH epoxides reveal that this structural distortion can destabilize the epoxide, making it more susceptible to ring-opening reactions. acs.orgresearchgate.net This process is believed to be a key step in the metabolic activation of many PAHs, leading to the formation of highly reactive carbocations that can bind to DNA. conicet.gov.ar The degree of planarity, often measured by dihedral angles between the rings, is a key output of these computational models. conicet.gov.ar For 2H-Benzo researchgate.netelsevierpure.comfluoreno[1,2-b]oxirene, a high degree of strain in the fjord region would be anticipated, favoring the formation of carbocations upon metabolic processing.

Aromaticity Indices: The introduction of the epoxide ring disrupts the continuous π-system of the parent hydrocarbon, altering the aromatic character of the individual rings. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring; a large negative value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. Another index, the Multi-Center Index (MCI), can also be used to evaluate the delocalization of electrons over the rings.

For a molecule like 2H-Benzo researchgate.netelsevierpure.comfluoreno[1,2-b]oxirene, NICS calculations would be performed for each of the constituent rings. It is expected that the rings distant from the epoxide would retain significant aromatic character, whereas the ring bearing the epoxide and its immediate neighbors would show a marked reduction in aromaticity.

Table 1: Illustrative Aromaticity Indices for the Ring System of 2H-Benzo researchgate.netelsevierpure.comfluoreno[1,2-b]oxirene

This table is for illustrative purposes to show the type of data generated from computational analysis. Specific values for this compound are not available in the cited literature but are based on general principles observed for related PAH epoxides.

Ring DesignationPredicted NICS(0) Value (ppm)Predicted Aromatic Character
A (Unsubstituted Benzene Ring)-8.5 to -10.0Aromatic
B (Central Ring of Fluorene)-4.0 to -6.0Moderately Aromatic
C (Cyclopentadiene part of Fluorene)-1.0 to +1.0Non-Aromatic
D (Ring with Epoxide)+2.0 to +5.0Reduced Aromaticity / Non-Aromatic
E (Neighboring Benzene Ring)-6.0 to -8.0Aromatic

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical calculations like DFT are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational landscapes and the nature of intermolecular interactions, particularly in a biological context.

Conformational Sampling: The non-planar structure of 2H-Benzo researchgate.netelsevierpure.comfluoreno[1,2-b]oxirene means it can likely exist in multiple conformations. The epoxide ring and the hydrogens in the fjord region can adopt different spatial arrangements. For similar sterically hindered diol epoxides, conformations where hydroxyl groups are pseudoaxial or pseudodiequatorial have been identified. nih.gov MD simulations can sample these different conformations, revealing their relative stabilities and the energy barriers for interconversion. This is crucial for understanding how the molecule might orient itself when approaching a biological target like a DNA strand.

Intermolecular Interactions: A primary application of MD simulations for PAH metabolites is to study their interaction with other molecules, such as water (to assess solubility and solvation) or biological macromolecules. elsevierpure.commdpi.comnih.gov Simulations can model how 2H-Benzo researchgate.netelsevierpure.comfluoreno[1,2-b]oxirene might intercalate into or bind to the groove of a DNA double helix. These simulations quantify the driving forces for binding, such as van der Waals forces, hydrophobic interactions, and hydrogen bonding. elsevierpure.comnih.gov By analyzing the simulation trajectories, researchers can identify the most stable binding modes and the specific atoms involved in the interaction, providing a molecular-level hypothesis for the compound's biological activity. nih.gov

Table 2: Illustrative Intermolecular Interaction Energies for 2H-Benzo researchgate.netelsevierpure.comfluoreno[1,2-b]oxirene with a DNA Segment

This table is for illustrative purposes to show the type of data generated from MD simulations. Specific values for this compound are not available in the cited literature but are based on general principles observed for related PAH-DNA interactions.

Interaction TypePredicted Energy Contribution (kcal/mol)Key Interacting Moieties
Van der Waals Energy-30 to -45π-stacking between the PAH backbone and DNA bases
Electrostatic Energy-5 to -15Epoxide oxygen with DNA backbone or bases
Solvation/Desolvation Energy+10 to +20Energy penalty for removing water from interacting surfaces
Total Binding Energy -25 to -40 Overall stability of the complex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.